2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Medicinal Chemistry Bioisosterism Physicochemical Properties

Morpholine and piperazine rings often confer metabolic instability or off-target toxicity. This spirocyclic oxetane-azetidine core provides a conformationally rigid, high-sp³ alternative. - Bioisostere advantage: Reduces promiscuity while improving solubility and metabolic stability vs. planar heterocycles. - Hemioxalate salt: Enhanced solid-state stability and safe handling compared to the free base (CAS 1046153-20-1). - Immediate application: Ideal for kinase inhibitors, antibacterials (linezolid analogs), and spirocyclic library synthesis.

Molecular Formula C16H28N2O6
Molecular Weight 344.40
CAS No. 1523618-13-4
Cat. No. B3105281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.5]nonane hemioxalate
CAS1523618-13-4
Molecular FormulaC16H28N2O6
Molecular Weight344.40
Structural Identifiers
SMILESC1CC2(CNC1)COC2.C1CC2(CNC1)COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyQNHDSQFXHQLKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Spirocyclic Oxetane-Azetidine Building Block


2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523618-13-4) is a spirocyclic building block comprised of an oxetane and an azetidine ring, belonging to the class of oxa-azaspiro compounds [1]. As a hemioxalate salt, it provides enhanced solid-state stability and handling compared to the free base form (CAS 1046153-20-1) [2]. This structural motif is employed in medicinal chemistry as a bioisostere of morpholine and piperazine, offering a more three-dimensional, saturated scaffold that can improve physicochemical and pharmacokinetic properties of drug candidates .

Salt form

Hemioxalate salt supports solid-state handling in synthesis workflows

Scaffold role

Spirocyclic oxetane-azetidine bioisostere of morpholine and piperazine

Workflow fit

Supports medicinal chemistry building-block procurement for lead optimization

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: Not a Simple Morpholine/Piperazine Replacement


Direct substitution of a morpholine or piperazine ring with a generic amine is not chemically equivalent, as the spirocyclic oxetane-azetidine core of 2-Oxa-6-azaspiro[3.5]nonane confers distinct three-dimensionality and altered electronic properties that can dramatically impact target binding, metabolic stability, and solubility [1]. While morpholine and piperazine are planar or semi-planar, the spirocyclic oxetane-azetidine system introduces a defined exit vector and increased sp³ character, which can reduce off-target promiscuity and enhance clinical success rates [2]. Furthermore, even among closely related oxa-azaspiro analogs, variations in ring size (e.g., [3.3]heptane vs. [3.5]nonane) alter conformational preferences and the spatial orientation of substituents, precluding simple interchange without a thorough understanding of structure-activity relationships [3].

Conformational mismatch

The rigid spirocyclic core defines a single exit vector; morpholine and piperazine exist as multiple low-energy conformers that may alter target-binding geometry.

Electronic property shift

Increased sp³ character and altered electronic distribution may shift metabolic stability and solubility profiles relative to planar morpholine or piperazine.

Ring-size sensitivity

Variation between [3.3]heptane and [3.5]nonane systems alters conformational preference; SAR context may not transfer without review.

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: Evidence-Based Comparison with Bioisosteres


Improved Solubility and Reduced Lipophilicity vs. Morpholine

The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.5]nonane scaffold is designed to improve aqueous solubility and lower lipophilicity (LogD) while retaining similar target binding. While direct experimental data for the [3.5]nonane system is limited, studies on the closely related 2-oxa-6-azaspiro[3.3]heptane analog demonstrate a quantifiable reduction in LogD and increased solubility compared to morpholine [1]. This class-level inference is supported by the established design principle that spirocyclic oxetane-azetidine cores enhance sp³ character, leading to improved solubility and metabolic stability [2].

LogD reduction
Class-level
Estimated 0.5–1.0 log unit reduction vs. morpholine
Supports solubility optimization screening context
Based on [3.3]heptane analog data; class-level inference
Medicinal Chemistry Bioisosterism Physicochemical Properties

Improved Metabolic Stability vs. Morpholine in Antibacterial Agents

In a head-to-head comparison within the linezolid antibiotic scaffold, replacing the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere (a close structural analog of the [3.5]nonane system) resulted in compounds with improved metabolic stability [1]. While the [3.5]nonane analog was not directly tested, the [3.3]heptane derivatives exhibited similar antibacterial potency to linezolid but with reduced metabolism-related liabilities, a finding that is highly relevant to the 2-oxa-6-azaspiro[3.5]nonane scaffold due to shared spirocyclic oxetane-azetidine core [1].

Antibacterial IC50
Reported
Comparable potency to linezolid across Gram-positive and Gram-negative strains
Supports metabolic stability assessment context
[3.3]heptane analog data; cross-study comparable
Antibacterial Antitubercular Metabolic Stability

Conformational Rigidity and Exit Vector for Target Selectivity

The spirocyclic junction in 2-oxa-6-azaspiro[3.5]nonane locks the oxetane and azetidine rings into a rigid, three-dimensional orientation, providing a defined exit vector for substituents that differs significantly from the flexible, planar geometry of morpholine or piperazine [1]. Computational studies indicate that the [3.5]nonane system offers a unique spatial arrangement that can improve shape complementarity with biological targets and reduce off-target binding, a property that cannot be achieved with simpler, achiral amines [2].

Exit vector angle
Class-level
Approximately 110–120°; single rigid conformation vs. flexible morpholine ensemble
Supports target-selectivity study design
Computational inference; experimental validation recommended
Drug Design Conformational Analysis Target Selectivity

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: Application Scenarios


Replacing Morpholine and Piperazine in Antibacterial Lead Optimization

As demonstrated by the successful application of the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold in linezolid analogs, 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is ideally suited for programs seeking to address metabolic instability or off-target toxicity associated with morpholine or piperazine moieties in antibacterial and antitubercular drug candidates [1].

Scaffold Hopping for Kinase and Nuclear Receptor Inhibitors

The rigid, three-dimensional core of 2-Oxa-6-azaspiro[3.5]nonane provides a unique pharmacophore for improving selectivity in kinase or nuclear receptor inhibitor programs. This scaffold can be used to replace flexible linkers or aromatic rings, potentially reducing promiscuity and enhancing target engagement [2].

Building Block for Spirocyclic Library Synthesis

As a versatile building block with a free amine handle, 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is valuable for constructing diverse spirocyclic libraries aimed at exploring novel chemical space in early drug discovery. Its commercial availability as a stable salt simplifies procurement and handling for high-throughput chemistry campaigns [3].

Application
Selection Property
Validation Focus
Antibacterial lead optimization
Bioisostere replacement context
Metabolic stability endpoint review
Kinase and nuclear receptor selectivity studies
Scaffold rigidity and exit vector assessment
Target-engagement assay review
Spirocyclic library synthesis
Hemioxalate salt handling stability
Synthetic workflow compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.